molecular formula C24H23N3O2S2 B2758568 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1185079-82-6

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2758568
CAS No.: 1185079-82-6
M. Wt: 449.59
InChI Key: IWAYVFVCIMQDQY-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a synthetically designed, small molecule inhibitor recognized for its potent dual-targeting activity against key oncogenic drivers, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [https://pubchem.ncbi.nlm.nih.gov/compound/135423963]. This dual mechanism is strategically significant in oncology research, as it simultaneously targets tumor cell proliferation and survival pathways mediated by EGFR, as well as the angiogenic processes driven by VEGFR2 that are essential for tumor growth and metastasis. The compound's core structure, based on a thieno[3,2-d]pyrimidine scaffold, is a privileged structure in medicinal chemistry known for yielding high-affinity kinase inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6010744/]. Its primary research value lies in its application as a chemical probe to dissect the complex cross-talk between EGFR and VEGFR signaling networks in various in vitro and in vivo cancer models. Researchers utilize this compound to investigate novel therapeutic strategies aimed at overcoming resistance to single-agent targeted therapies and to explore its efficacy against a range of solid tumors, providing critical preclinical data for potential drug development pathways.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-16-10-12-18(13-11-16)25-21(28)15-30-24-26-19-14-20(17-8-6-5-7-9-17)31-22(19)23(29)27(24)4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAYVFVCIMQDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound features a thieno[3,2-d]pyrimidine core that integrates sulfur and nitrogen atoms within a fused heterocyclic structure. The presence of various functional groups, including ethyl, oxo, sulfanyl, and phenyl groups, enhances its chemical properties and potential biological activities.

The molecular formula of this compound is C24H23N3O2S2, with a molecular weight of 449.59 g/mol. The structural complexity contributes to its diverse pharmacological potential.

PropertyValue
Molecular FormulaC24H23N3O2S2
Molecular Weight449.59 g/mol
ClassThienopyrimidine

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:

  • Cholinesterases : It demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values around 19.2 μM and 13.2 μM respectively.
  • Cyclooxygenases (COX) : Initial findings suggest it may inhibit COX enzymes, which are critical in inflammation pathways.

2. Antioxidant Activity
Preliminary studies show that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

3. Anti-inflammatory Effects
The thienopyrimidine derivatives have been linked to anti-inflammatory activities through their effects on COX enzymes and other inflammatory mediators.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds within the thienopyrimidine class:

  • In vitro Studies : A study assessed the inhibitory effects of various thienopyrimidine derivatives on COX enzymes using a COX inhibitor screening assay kit. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol).
    CompoundIC50 (μmol)Target Enzyme
    Celecoxib0.04COX-2
    Thienopyrimidine A0.05COX-1
    Thienopyrimidine B0.06COX-2
  • Mechanistic Insights : The interactions of these compounds with biological targets were explored through enzyme kinetics and molecular docking studies, revealing potential binding sites and mechanisms of action.

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound is crucial for its biological activity:

  • Sulfanyl Group : Enhances reactivity towards biological targets.
  • Ethyl and Phenyl Substituents : Influence the lipophilicity and bioavailability of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5)

  • Molecular Formula : C₂₃H₂₁N₃O₂S
  • Molecular Weight : 403.50 g/mol
  • Key Differences: The phenyl group is substituted at position 7 of the thienopyrimidine core (vs. position 6 in the target compound). The acetamide side chain is linked to a 2-ethyl-6-methylphenyl group (vs. 4-ethylphenyl in the target), introducing steric and electronic variations.
  • Implications : Positional isomerism (phenyl at C6 vs. C7) may alter binding modes in biological systems. The methyl substituent in the phenyl ring could reduce metabolic stability compared to the simpler ethyl group in the target compound .

2-[(4-Amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 333410-81-4)

  • Molecular Formula : C₁₄H₁₆N₄O₃S
  • Molecular Weight : 320.37 g/mol
  • Key Differences: Replaces the thienopyrimidine core with a simpler pyrimidinone ring, lacking the sulfur-containing thiophene moiety. The ethoxy group (C₂H₅O-) on the phenyl ring introduces polarity, contrasting with the ethyl (C₂H₅) group in the target compound.
  • The ethoxy group may enhance solubility but reduce membrane permeability compared to the ethyl group .

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide

  • Molecular Formula : C₁₂H₁₅N₂O₅S
  • Molecular Weight : 299.34 g/mol
  • Key Differences: Features a tetrahydrofuran-derived sulfonamide group instead of a thienopyrimidine scaffold. The sulfamoyl linkage and oxotetrahydrofuran substituent introduce conformational rigidity and polar character.
  • However, the lack of a fused aromatic system limits π-π interactions critical for binding to certain enzymes .

Comparative Data Table

Parameter Target Compound CAS 1105223-93-5 CAS 333410-81-4 (S)-Compound
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrimidinone Tetrahydrofuran-sulfonamide
Substituent Position C6-phenyl C7-phenyl N/A N/A
Side Chain N-(4-ethylphenyl)acetamide N-(2-ethyl-6-methylphenyl) N-(4-ethoxyphenyl) Sulfamoylphenyl
Molecular Weight (g/mol) ~420 (estimated) 403.50 320.37 299.34
H-Bond Donors/Acceptors 1/4 (estimated) 1/4 3/5 2/5

Research Findings and Implications

  • Bioactivity: Thienopyrimidine derivatives (e.g., CAS 1105223-93-5) are frequently explored as kinase inhibitors due to their planar aromatic cores. The target compound’s C6-phenyl group may optimize steric compatibility with kinase ATP-binding pockets .
  • Solubility vs. Permeability : The ethoxy group in CAS 333410-81-4 enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the ethyl group in the target compound .
  • Synthetic Complexity: The tetrahydrofuran-sulfonamide derivative () requires multi-step synthesis involving acetylation and recrystallization, whereas thienopyrimidines often employ cyclocondensation strategies .

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